molecular formula C24H23N5O3S2 B2462069 2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide CAS No. 1189938-68-8

2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide

Cat. No. B2462069
CAS RN: 1189938-68-8
M. Wt: 493.6
InChI Key: ROMDLTYOZUEARP-UHFFFAOYSA-N
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Description

2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C24H23N5O3S2 and its molecular weight is 493.6. The purity is usually 95%.
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Scientific Research Applications

Analgesic and Anti-inflammatory Applications

Studies on structurally similar compounds have shown significant analgesic and anti-inflammatory properties. For instance, derivatives of 3,3-dipropyl-6,7-dimethoxy-3,4-dihydroisoquinolin have been synthesized and shown to exhibit analgesic effects comparable to sodium metamizole and nimesulide, with some displaying greater analgesic activity. Additionally, these compounds have demonstrated anti-inflammatory effects in models of inflammation, highlighting their potential as novel therapeutic agents for pain and inflammation management (Yusov, Chashchina, Mikhailovskii, & Rudakova, 2019).

Antitumor Activity

Research into quinazolinone analogs, which share a structural resemblance to the compound , has uncovered broad-spectrum antitumor activity. Certain derivatives have been evaluated in vitro and shown to be significantly potent against various cancer cell lines, nearly 1.5–3.0-fold more potent compared to the control. This suggests a promising avenue for the development of new antitumor agents based on this scaffold (Al-Suwaidan, Abdel-Aziz, Shawer, Ayyad, Alanazi, El-Morsy, Mohamed, Abdel-Aziz, El-Sayed, & El-Azab, 2016).

Antimicrobial and Antioxidant Effects

Further studies have synthesized and tested novel derivatives for their antimicrobial and antioxidant activities, demonstrating the chemotherapeutic potential of pyrimidoquinolines. These compounds have been shown to possess considerable activity against both Gram-positive and Gram-negative bacteria, along with notable antioxidant properties. Such findings underline the compound's utility in addressing microbial infections and oxidative stress-related conditions (Gouhar, Abou-Elmagd, El-Zahar, Kamel, & El-Ghonamy, 2017).

Structural and Property Studies

Research into isoquinoline derivatives with amide groups has explored their structural aspects, including the formation of gels and crystalline solids with mineral acids, and the fluorescence properties of such compounds. These studies contribute to our understanding of the physical and chemical behaviors of isoquinoline-based compounds, which is crucial for their development into functional materials or probes (Karmakar, Sarma, & Baruah, 2007).

properties

IUPAC Name

2-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O3S2/c1-31-17-7-8-18(19(11-17)32-2)27-20(30)13-33-23-21-22(25-14-26-23)28-24(34-21)29-10-9-15-5-3-4-6-16(15)12-29/h3-8,11,14H,9-10,12-13H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROMDLTYOZUEARP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=NC=NC3=C2SC(=N3)N4CCC5=CC=CC=C5C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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